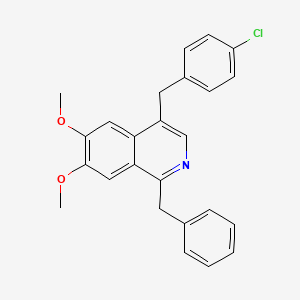

1-Benzyl-4-(4-chlorobenzyl)-6,7-dimethoxyisoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Benzyl-4-(4-chlorobenzyl)-6,7-dimethoxyisoquinoline is a synthetic organic compound that belongs to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines This particular compound is characterized by the presence of benzyl and chlorobenzyl groups attached to the isoquinoline core, along with methoxy substituents at the 6 and 7 positions

Preparation Methods

The synthesis of 1-Benzyl-4-(4-chlorobenzyl)-6,7-dimethoxyisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with aldehydes.

Introduction of Methoxy Groups: The methoxy groups at the 6 and 7 positions can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

Benzylation and Chlorobenzylation: The benzyl and chlorobenzyl groups can be introduced through Friedel-Crafts alkylation reactions using benzyl chloride and 4-chlorobenzyl chloride, respectively, in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Benzyl-4-(4-chlorobenzyl)-6,7-dimethoxyisoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding dihydro derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions include various substituted isoquinolines and their derivatives.

Scientific Research Applications

Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

Industry: It may find applications in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(4-chlorobenzyl)-6,7-dimethoxyisoquinoline involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes involved in the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer’s disease. The compound’s structure allows it to bind to the active sites of these enzymes, blocking their activity and exerting its therapeutic effects.

Comparison with Similar Compounds

1-Benzyl-4-(4-chlorobenzyl)-6,7-dimethoxyisoquinoline can be compared with other similar compounds, such as:

1-Benzyl-4-(4-chlorobenzyl)piperazine: This compound shares the benzyl and chlorobenzyl groups but has a piperazine core instead of an isoquinoline core.

1-Benzyl-4-[(4-chlorobenzyl)sulfonyl]piperazine: This compound also contains the benzyl and chlorobenzyl groups but includes a sulfonyl group attached to the piperazine core.

The uniqueness of this compound lies in its isoquinoline core and the presence of methoxy groups, which contribute to its distinct chemical and biological properties.

Biological Activity

1-Benzyl-4-(4-chlorobenzyl)-6,7-dimethoxyisoquinoline is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound belongs to the isoquinoline family, characterized by the following structure:

This structure features a benzyl group and a chlorobenzyl moiety attached to an isoquinoline core, which is known to influence its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzylisoquinoline derivatives, including our compound of interest. The mechanism involves targeting the FtsZ protein, essential for bacterial cell division.

- In Vitro Studies : The compound has shown significant antibacterial activity against various strains, including multidrug-resistant Staphylococcus aureus (MRSA). The minimal inhibitory concentrations (MICs) reported range from 0.5 to 1.0 µg/mL .

- Mechanism of Action : It acts by inhibiting FtsZ assembly, disrupting bacterial cell division processes .

Anticancer Activity

The anticancer potential of isoquinoline derivatives has been well-documented.

- Cell Line Studies : In vitro assays demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. Specifically, it has been noted for its ability to induce apoptosis in cancer cells through the modulation of calcium channels and oxidative stress pathways .

- Calcium Channel Modulation : The compound may act as a calcium channel blocker, influencing intracellular calcium levels which are critical for cancer cell proliferation and survival .

Case Studies

- Antibacterial Efficacy : A study evaluated the efficacy of several isoquinoline derivatives against MRSA and found that compounds similar to this compound showed promising results in reducing bacterial viability in vitro .

- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. Results indicated a dose-dependent response with significant reductions in cell viability at higher concentrations .

Data Tables

Properties

CAS No. |

62334-31-0 |

|---|---|

Molecular Formula |

C25H22ClNO2 |

Molecular Weight |

403.9 g/mol |

IUPAC Name |

1-benzyl-4-[(4-chlorophenyl)methyl]-6,7-dimethoxyisoquinoline |

InChI |

InChI=1S/C25H22ClNO2/c1-28-24-14-21-19(12-18-8-10-20(26)11-9-18)16-27-23(22(21)15-25(24)29-2)13-17-6-4-3-5-7-17/h3-11,14-16H,12-13H2,1-2H3 |

InChI Key |

QFSYPUUAQODKGQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=CN=C2CC3=CC=CC=C3)CC4=CC=C(C=C4)Cl)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.